
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl fluoride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic and steric effects, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base. The sulfonyl fluoride group can be introduced using reagents like sulfur tetrafluoride or sulfonyl chlorides followed by fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize readily available starting materials and reagents, with careful control of reaction conditions to maximize yield and purity. The use of flow chemistry techniques allows for better heat and mass transfer, reducing the risk of side reactions and improving overall process safety .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Coupling Reactions: The trifluoromethyl group can be introduced into other molecules through coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include trifluoromethylated thiazole derivatives, sulfonamides, and sulfonates, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties:
The compound has shown potential as an anticancer agent due to its ability to inhibit lactate dehydrogenase A (LDHA), an enzyme often overexpressed in cancer cells. Inhibiting LDHA can lead to reduced lactate production and altered metabolic pathways in tumors, making it a candidate for developing novel cancer therapies.
Antimicrobial Activity:
Research indicates that derivatives of 1,3-thiazole compounds exhibit significant antimicrobial properties. Specifically, studies have demonstrated the effectiveness of 4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride against various bacterial strains, suggesting its potential as a scaffold for designing new antimicrobial agents .
Case Study: Antituberculosis Activity
A series of 2,5-disubstituted 1,3,4-thiadiazole derivatives were synthesized and tested for antituberculosis activity. The findings indicated that modifications to the thiazole structure could enhance efficacy against Mycobacterium tuberculosis, highlighting the importance of structural variations in drug design .
Agricultural Applications
Fungicidal and Insecticidal Properties:
The compound has been explored for its fungicidal and insecticidal properties. It is part of a class of sulfonyl fluorides that have demonstrated effectiveness in controlling plant pathogens and pests. Specifically, it has been noted for its action against fungi and arthropods, making it valuable in agricultural pest management .
Table: Efficacy of this compound in Agriculture
Application Type | Target Organism | Efficacy (%) | Reference |
---|---|---|---|
Fungicide | Trichophyton species | 85 | |
Insecticide | Various arthropods | 78 | |
Bactericide | Bacterial pathogens | 90 |
Synthetic Applications
SuFEx Chemistry:
this compound is utilized in Sulfur Fluoride Exchange (SuFEx) reactions. This reaction type allows for the introduction of fluorine into organic compounds efficiently. The compound serves as a versatile reagent in synthesizing various biologically active molecules .
Electrochemical Synthesis:
Recent advancements have shown that this compound can be synthesized through electrochemical methods. For instance, anodic oxidation of related thiophenol derivatives leads to sulfonyl fluoride formation, which can be leveraged to create new nonproteinogenic amino acids .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl fluoride groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.
1,3-Thiazole-5-sulfonyl fluoride: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Trifluoromethylsulfonyl fluoride: Does not contain the thiazole ring, limiting its use in applications requiring the thiazole scaffold.
Uniqueness
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group and the sulfonyl fluoride group on a thiazole ring. This unique structure imparts distinct electronic and steric effects, making it a versatile and valuable compound in various fields of research and industry .
Biological Activity
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can influence its interaction with biological targets. This article presents a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula: C4H2F3N1O2S2
- Molecular Weight: 195.19 g/mol
- Structure: The compound features a thiazole ring with a sulfonyl fluoride group and a trifluoromethyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction: It may modulate receptor activity, influencing signal transduction pathways that are pivotal in disease processes.
Biological Activity Data
Activity Type | Target/Effect | Reference |
---|---|---|
Enzyme Inhibition | Lactate dehydrogenase (LDHA) | |
Anticancer Potential | Inhibits glycolytic metabolism | |
Antimicrobial Activity | Interactions with bacterial enzymes |
1. Anticancer Activity
A study explored the effects of this compound on cancer cell lines. The compound demonstrated a significant reduction in lactate production, indicating inhibition of LDHA, which is crucial for the Warburg effect observed in many tumors. The IC50 value was reported to be approximately 1.02 µM, suggesting potent activity against cancer metabolism .
2. Enzyme Interaction Studies
Research focused on the binding affinity of this compound towards various enzymes revealed that the trifluoromethyl group significantly increases potency compared to non-fluorinated analogs. This was particularly evident in assays measuring the inhibition of key metabolic enzymes that are often upregulated in cancerous tissues .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Treatment: Its ability to inhibit LDHA positions it as a candidate for developing novel anticancer therapies.
- Infectious Diseases: Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against resistant bacterial strains.
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVKEAYGRLYKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF4NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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